2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core substituted with a 4-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-ethylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst can lead to the formation of the desired imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine derivatives with additional functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups onto the core structure .
Scientific Research Applications
2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which 2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor signaling, leading to the desired therapeutic or material properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 2-Phenyl-1H-imidazo[4,5-b]pyridine
- 2-(4-Methylphenyl)-1H-imidazo[4,5-b]pyridine
- 2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
113270-69-2 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(4-ethylphenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H13N3/c1-2-10-5-7-11(8-6-10)13-16-12-4-3-9-15-14(12)17-13/h3-9H,2H2,1H3,(H,15,16,17) |
InChI Key |
PHUGXMHTPXIRLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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